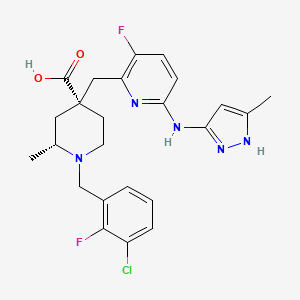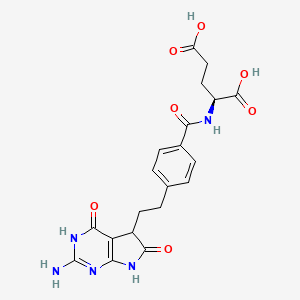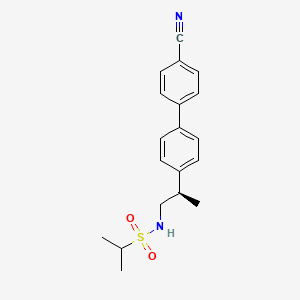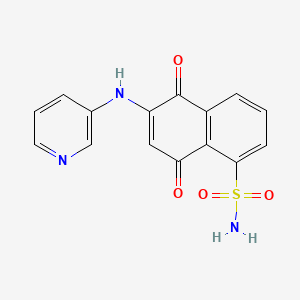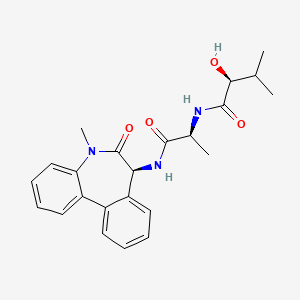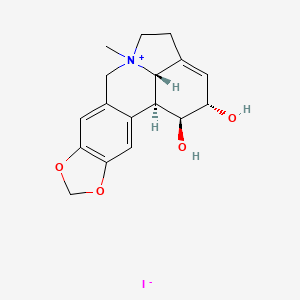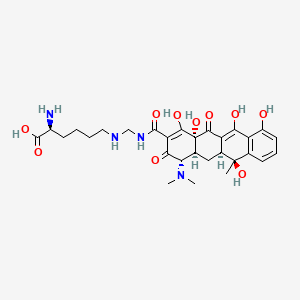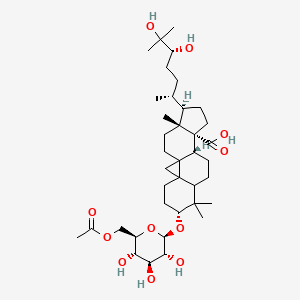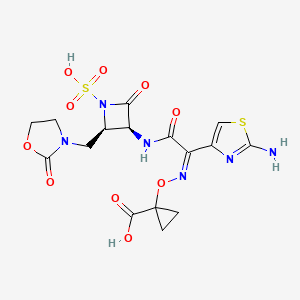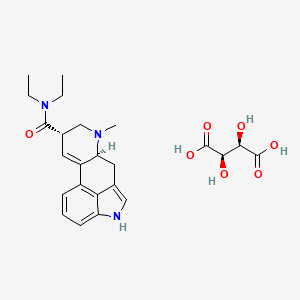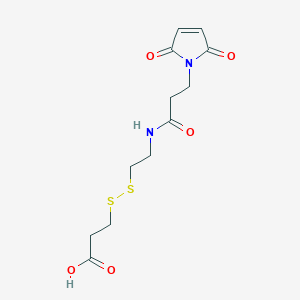
Mal-NH-ethyl-SS-propionic acid
Overview
Description
Mal-NH-ethyl-SS-propionic acid is a cleavable maleimide linker. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules to a thiol. The terminal carboxylic acids can react with primary amine groups using activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds .
Mechanism of Action
Target of Action
Mal-NH-ethyl-SS-propionic acid is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are thiol groups present in biomolecules . The maleimide group in the compound reacts with these thiol groups to form a covalent bond, enabling the connection of a biomolecule to a thiol .
Mode of Action
The compound interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with thiol groups to form this bond . Terminal carboxylic acids in the compound can react with primary amine groups using activators such as EDC and HATU to form stable amide bonds .
Biochemical Pathways
The compound plays a crucial role in the synthesis of ADCs. ADCs are comprised of an antibody to which a cytotoxin is attached through an ADC linker . The compound, acting as a linker, connects the antibody to the cytotoxin, enabling the selective delivery of the cytotoxin to the target cells .
Pharmacokinetics
The linker’s stability, cleavability, and the nature of the bond it forms can impact the bioavailability and efficacy of the ADC .
Result of Action
The primary result of the action of this compound is the successful formation of ADCs . These ADCs can selectively deliver cytotoxins to target cells, thereby enhancing the therapeutic efficacy and reducing off-target toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-NH-ethyl-SS-propionic acid is synthesized through a series of chemical reactions involving the introduction of the maleimide group and the ethyl-SS-propionic acid moiety. The synthesis typically involves the following steps:
Formation of Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and a primary amine.
Introduction of Ethyl-SS-Propionic Acid Moiety: The ethyl-SS-propionic acid moiety is introduced through a reaction involving ethylamine and propionic acid, followed by the formation of a disulfide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing purification techniques such as recrystallization and chromatography to achieve high purity.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Mal-NH-ethyl-SS-propionic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent bonds.
Amide Bond Formation: Terminal carboxylic acids react with primary amine groups using activators like EDC and HATU.
Common Reagents and Conditions
EDC and HATU: Used as activators for amide bond formation.
Thiol Groups: React with the maleimide group to form covalent bonds.
Major Products Formed
Thiol-Maleimide Conjugates: Formed through the reaction of the maleimide group with thiol groups.
Amide Bonds: Formed through the reaction of terminal carboxylic acids with primary amine groups
Scientific Research Applications
Mal-NH-ethyl-SS-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the connection of biomolecules, enabling the study of protein-protein interactions and other biological processes.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the production of high-purity reagents and linkers for various industrial applications
Comparison with Similar Compounds
Similar Compounds
Mal-NH-ethyl-SS-butyric acid: Similar structure but with a butyric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-valeric acid: Contains a valeric acid moiety instead of propionic acid.
Mal-NH-ethyl-SS-acetic acid: Features an acetic acid moiety instead of propionic acid.
Uniqueness
Mal-NH-ethyl-SS-propionic acid is unique due to its specific combination of the maleimide group and the ethyl-SS-propionic acid moiety. This combination provides distinct reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethyldisulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c15-9(3-6-14-10(16)1-2-11(14)17)13-5-8-21-20-7-4-12(18)19/h1-2H,3-8H2,(H,13,15)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOVZAKKXDVHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCSSCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


